molecular formula C22H18N4O2 B14171932 Quinoxaline-hydroquinone (2/1) CAS No. 926689-34-1

Quinoxaline-hydroquinone (2/1)

Cat. No.: B14171932
CAS No.: 926689-34-1
M. Wt: 370.4 g/mol
InChI Key: QTWAYIHANLEAQB-UHFFFAOYSA-N
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Description

Quinoxaline-hydroquinone (2/1) is a compound formed by the combination of quinoxaline and hydroquinone in a 2:1 ratio Quinoxaline is a nitrogen-containing heterocyclic compound known for its wide range of biological activities and applications in various fields, including pharmaceuticals and materials science Hydroquinone, on the other hand, is a well-known reducing agent and is commonly used in the production of polymers, dyes, and as a skin-lightening agent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline-hydroquinone (2/1) typically involves the reaction of quinoxaline derivatives with hydroquinone under specific conditions. One common method involves the use of a zinc triflate catalyst in an acetonitrile solvent at room temperature, yielding high product efficiency . Another approach involves the direct C-H functionalization of quinoxaline derivatives using heterogeneous catalysis, which provides an environmentally friendly and sustainable method for the synthesis of quinoxaline-hydroquinone derivatives .

Industrial Production Methods: Industrial production of quinoxaline-hydroquinone (2/1) may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Quinoxaline-hydroquinone (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form quinoxaline-2,3-diones and other derivatives under specific conditions . Reduction reactions involving quinoxaline-hydroquinone (2/1) can lead to the formation of hydroquinone derivatives with different functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of quinoxaline-hydroquinone (2/1) include hydrogen peroxide for oxidation reactions and various reducing agents for reduction reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products: The major products formed from the reactions of quinoxaline-hydroquinone (2/1) include quinoxaline-2,3-diones, hydroquinone derivatives, and other functionalized quinoxaline compounds

Comparison with Similar Compounds

  • Quinoxaline-1,4-dioxides
  • Quinoxaline-2,3-diones
  • Hydroquinone derivatives
  • Quinoxaline-2-carboxylic acid derivatives

Properties

CAS No.

926689-34-1

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

IUPAC Name

benzene-1,4-diol;quinoxaline

InChI

InChI=1S/2C8H6N2.C6H6O2/c2*1-2-4-8-7(3-1)9-5-6-10-8;7-5-1-2-6(8)4-3-5/h2*1-6H;1-4,7-8H

InChI Key

QTWAYIHANLEAQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC=N2.C1=CC=C2C(=C1)N=CC=N2.C1=CC(=CC=C1O)O

Origin of Product

United States

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